2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
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Overview
Description
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide is a pyridazinone derivative known for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. This compound has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown significant inhibitory effects on NF-κB activation, making it a potential candidate for studying inflammatory pathways and immune responses.
Medicine: The compound has demonstrated anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancers.
Industry: The compound’s unique chemical structure and biological activities make it a valuable tool in drug discovery and development processes.
Future Directions
Preparation Methods
The synthesis of 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core. Subsequent acylation with acetic anhydride or acetyl chloride produces the final compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridazinone ring are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethylacetamide, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The primary mechanism of action of 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide involves the inhibition of NF-κB activation. The compound binds to the kinase domain of the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This inhibition blocks the activation of NF-κB, leading to the suppression of downstream signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide can be compared with other pyridazinone derivatives and compounds containing the trimethoxyphenyl group:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Combretastatin Derivatives: Potent microtubule targeting agents.
The uniqueness of this compound lies in its specific inhibition of NF-κB activation, which is not a common feature among the similar compounds listed above.
Properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-6-9(7-12(22-2)15(11)23-3)10-4-5-14(20)18(17-10)8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCXGMOFJFDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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